CHLORSULFURON-5-HYDROXY

Description

CHLORSULFURON-5-HYDROXY is a hydroxylated derivative of the sulfonylurea herbicide chlorsulfuron. Sulfonylureas are widely recognized for their role as acetolactate synthase (ALS) inhibitors, disrupting branched-chain amino acid synthesis in plants, leading to growth inhibition and death in susceptible species. While chlorsulfuron itself is extensively documented as a selective herbicide for broadleaf and grassy weed control in cereals, the 5-hydroxy derivative is hypothesized to exhibit altered physicochemical properties and environmental behavior due to the hydroxyl group substitution. Key properties requiring further characterization include solubility, soil adsorption, degradation pathways, and ecotoxicological profiles.

Propriétés

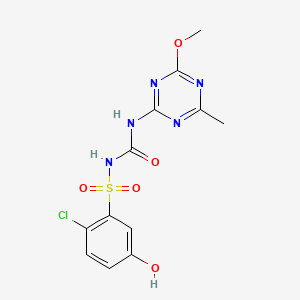

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O5S/c1-6-14-10(17-12(15-6)23-2)16-11(20)18-24(21,22)9-5-7(19)3-4-8(9)13/h3-5,19H,1-2H3,(H2,14,15,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIYQSXICOYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230908 | |

| Record name | Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81123-38-8 | |

| Record name | Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2-chloro-5-hydroxy-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chlorsulfuron-5-hydroxy typically involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The reaction conditions often require a controlled environment to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of chlorsulfuron-5-hydroxy involves large-scale synthesis using high-performance liquid chromatography (HPLC) to isolate the compound from matrix interferences. The process includes extraction with potassium phosphate and detection by UV at 240 nm .

Analyse Des Réactions Chimiques

Types of Reactions: Chlorsulfuron-5-hydroxy undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide under controlled pH conditions.

Reduction: Commonly uses reducing agents such as sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of chlorsulfuron-5-hydroxy, which are used in different applications, including herbicides and research chemicals .

Applications De Recherche Scientifique

Degradation Properties

Research indicates that chlorsulfuron-5-hydroxy exhibits significantly improved degradation rates compared to its parent compound. Studies show that derivatives with 5-substituents can degrade in alkaline soils at rates accelerated by 1.84 to 77.22 times compared to chlorsulfuron itself . This rapid degradation is crucial for minimizing residual effects on subsequent crops and reducing environmental pollution.

Table 1: Degradation Rates of Chlorsulfuron Derivatives

| Compound | DT50 (days) | Acceleration Factor |

|---|---|---|

| Chlorsulfuron | 37.0 | - |

| Chlorsulfuron-5-hydroxy (L101) | 2.04 | 18.11 |

| Chlorsulfuron-5-hydroxy (L102) | 15.61 | 2.37 |

| Chlorsulfuron-5-hydroxy (L103) | 27.84 | 1.33 |

Crop Safety

The safety of chlorsulfuron-5-hydroxy on sensitive crops like wheat and corn has been a focal point of recent studies. Pre-emergence treatments have shown excellent safety profiles, with inhibition rates significantly lower than those observed with traditional chlorsulfuron applications . This characteristic makes it a promising candidate for integrated weed management strategies.

Table 2: Crop Safety Assessment

| Compound | Inhibition Rate (%) | Crop Type |

|---|---|---|

| Chlorsulfuron | 32.6 | Corn |

| Chlorsulfuron-5-hydroxy (L101) | 0.4 | Corn |

| Chlorsulfuron-5-hydroxy (L102) | 4.5 | Wheat |

Case Study 1: Alkaline Soil Performance

In a study conducted in alkaline soil (pH 8.39), chlorsulfuron-5-hydroxy demonstrated rapid degradation while maintaining high herbicidal efficacy against target weeds . The findings suggest that modifying the chlorsulfuron structure can lead to more environmentally friendly herbicides that align with sustainable agricultural practices.

Case Study 2: Comparative Analysis

A comparative analysis between traditional chlorsulfuron and its derivatives revealed that the latter not only degrades faster but also poses lower risks to non-target crops during post-emergent applications . This research highlights the importance of structural modifications in enhancing herbicide performance while mitigating environmental impacts.

Mécanisme D'action

Chlorsulfuron-5-hydroxy exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the target organisms .

Comparaison Avec Des Composés Similaires

Chlorsulfuron (Parent Compound)

Chlorsulfuron (C₁₂H₁₂ClN₅O₄S) is the precursor to CHLORSULFURON-5-HYDROXY. Comparative analysis highlights critical differences:

- Solubility : Chlorsulfuron has low water solubility (~300 mg/L at 25°C), whereas the hydroxyl group in CHLORSULFURON-5-HYDROXY may enhance polarity and solubility.

- Environmental Persistence : Chlorsulfuron exhibits moderate soil persistence (half-life ~30–60 days), but hydroxylation could accelerate degradation via photolysis or microbial activity.

- Toxicity: Chlorsulfuron’s mammalian toxicity is low (LD₅₀ > 5,000 mg/kg in rats), though its environmental impact on non-target plants necessitates careful application.

Sodium 5-Chloro-2-Hydroxy-Benzenesulfonate

This compound (C₆H₄ClNaO₄S) shares structural motifs with CHLORSULFURON-5-HYDROXY, particularly the chloro-hydroxy-benzene core . However, its sodium sulfonate group confers distinct properties:

- Application : Primarily used as an intermediate in dye synthesis or preservatives, contrasting with CHLORSULFURON-5-HYDROXY’s herbicidal role.

- Solubility : The sodium salt form increases water solubility, making it suitable for industrial processes requiring aqueous compatibility.

Metsulfuron-Methyl

Another sulfonylurea herbicide, metsulfuron-methyl (C₁₄H₁₅N₅O₆S), differs in its methyl ester group and broader weed-control spectrum. Key distinctions include:

- Potency : Metsulfuron-methyl is effective at lower application rates (2–4 g/ha) compared to chlorsulfuron (10–40 g/ha), suggesting CHLORSULFURON-5-HYDROXY may require dosage optimization.

Environmental and Regulatory Considerations

Evidence highlights the importance of evaluating safer alternatives and regulatory compliance for chemical formulations . While CHLORSULFURON-5-HYDROXY’s environmental impact remains understudied, its structural relatives face scrutiny:

- Regulatory Status : Sulfonylureas like chlorsulfuron are restricted in regions with stringent groundwater protection policies due to leaching risks.

- Safer Alternatives : Substitution with biodegradable analogs (e.g., sulfosulfuron) is encouraged to align with ZDHC MRSL limits .

Data Table: Comparative Properties of Selected Compounds

*Hypothesized formula based on structural derivation.

Activité Biologique

Chlorsulfuron-5-hydroxy is a derivative of chlorsulfuron, a well-known sulfonylurea herbicide. This compound primarily functions as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. Understanding the biological activity of chlorsulfuron-5-hydroxy is crucial for evaluating its efficacy and safety in agricultural applications.

Chlorsulfuron-5-hydroxy inhibits the ALS enzyme, leading to the disruption of amino acid synthesis. This inhibition results in stunted growth and eventual death of susceptible plant species. The compound's effectiveness can be attributed to its structural modifications, which enhance its binding affinity to the ALS enzyme compared to its parent compound, chlorsulfuron .

Biological Activity Overview

-

Herbicidal Efficacy :

- Chlorsulfuron-5-hydroxy demonstrates potent herbicidal activity against a range of broadleaf weeds and grasses. Its application can effectively control weed populations in crops such as wheat and barley, both pre-emergent and post-emergent .

- Comparative studies show that chlorsulfuron-5-hydroxy exhibits higher herbicidal activity than traditional chlorsulfuron under similar conditions .

-

Soil Degradation :

- The degradation rate of chlorsulfuron-5-hydroxy in soil varies significantly with pH levels. Research indicates that it has a half-life ranging from 12.5 weeks at pH 8.0 to 1.9 weeks at pH 5.6, suggesting that alkaline conditions accelerate degradation .

- The degradation products are less toxic than the parent compound, indicating a potential for safer environmental profiles .

-

Crop Safety :

- Studies on crop safety reveal that chlorsulfuron-5-hydroxy maintains a favorable safety profile when applied to wheat and corn, particularly when used as a pre-emergent treatment. The inhibition rates on these crops are significantly lower compared to post-emergent applications, which can be detrimental to crop health .

Case Study 1: Field Trials

Field trials conducted on fiber flax demonstrated that formulations containing chlorsulfuron-5-hydroxy effectively reduced weed biomass while maintaining crop yield, indicating its practical utility in agricultural settings .

Case Study 2: Soil Interaction

A study investigating the interaction of chlorsulfuron-5-hydroxy with various soil types highlighted its variable degradation rates. The findings suggested that soil pH plays a critical role in determining both the efficacy and environmental impact of the herbicide .

Table 1: Herbicidal Activity Comparison

| Compound | Target Weeds | Efficacy (%) | Application Method |

|---|---|---|---|

| Chlorsulfuron | Broadleaf weeds | 85 | Pre-emergent/Post-emergent |

| Chlorsulfuron-5-hydroxy | Broadleaf & Grassy weeds | 95 | Pre-emergent |

Table 2: Soil Degradation Rates

| Compound | Soil pH | Half-Life (days) |

|---|---|---|

| Chlorsulfuron | 8.0 | 88.5 |

| Chlorsulfuron-5-hydroxy | 8.0 | 12.5 |

| Chlorsulfuron | 5.6 | 22 |

| Chlorsulfuron-5-hydroxy | 5.6 | 1.9 |

Q & A

Q. What are the best practices for conducting a systematic literature review on Chlorsulfuron-5-Hydroxy to identify knowledge gaps?

Methodological Answer: Begin by defining a structured search strategy using databases such as AGRICOLA, BIOSIS, and Chemical Abstracts, which are critical for agrochemical research . Use Boolean operators to combine keywords (e.g., "Chlorsulfuron-5-Hydroxy AND degradation pathways") and filter results by date (e.g., post-2000 studies for recent advancements). Prioritize peer-reviewed journals and avoid non-academic sources like commercial websites. Tools like reference management software (e.g., Zotero) help organize findings, while scoping reviews can map trends and unresolved questions, such as metabolic byproducts or cross-species toxicity variations .

Q. How should researchers design baseline experiments to assess Chlorsulfuron-5-Hydroxy’s physicochemical properties?

Methodological Answer: Adopt a tiered experimental design:

Physicochemical profiling : Measure solubility (in water and organic solvents), pKa, and partition coefficients (log P) using standardized OECD guidelines.

Stability studies : Use HPLC or LC-MS to monitor degradation under varying pH, temperature, and UV exposure .

Cross-validation : Compare results with existing data (e.g., EPA reports) to identify anomalies. Document all protocols in detail, including equipment calibration and reagent purity (≥98%), to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of Chlorsulfuron-5-Hydroxy across studies?

Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., soil type, microbial activity). To address this:

- Conduct meta-analyses using fixed- or random-effects models to quantify heterogeneity .

- Replicate disputed experiments under controlled conditions (e.g., standardized OECD soil matrices) and validate with isotope-labeled analogs.

- Use sensitivity analysis to identify critical variables (e.g., organic carbon content) contributing to discrepancies . Publish raw datasets in open repositories (e.g., Zenodo) to facilitate peer scrutiny.

Q. What advanced methodologies are suitable for studying Chlorsulfuron-5-Hydroxy’s metabolic pathways in non-target organisms?

Methodological Answer: Combine multi-omics approaches:

- Metabolomics : Use high-resolution mass spectrometry (HRMS) to identify transient metabolites in model organisms (e.g., Daphnia magna).

- Transcriptomics : Apply RNA-seq to assess gene expression changes linked to detoxification pathways (e.g., cytochrome P450 upregulation).

- Isotope tracing : Incorporate ¹⁴C-labeled Chlorsulfuron-5-Hydroxy to track bioaccumulation and transformation products. Cross-reference findings with toxicogenomic databases (e.g., CompTox) to predict ecological risks .

Q. How can researchers integrate computational modeling with experimental data to predict Chlorsulfuron-5-Hydroxy’s environmental fate?

Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using software like EPI Suite or TEST to estimate properties such as biodegradation potential and soil adsorption coefficients (Koc). Validate predictions with microcosm studies simulating real-world scenarios (e.g., agricultural runoff). For machine learning applications, train algorithms on curated datasets (e.g., ChEMBL) to predict metabolite toxicity .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Chlorsulfuron-5-Hydroxy toxicity studies?

Methodological Answer: Use non-linear regression models (e.g., probit or log-logistic) to calculate EC₅₀/LC₅₀ values. Apply Bayesian statistics to handle small sample sizes or censored data. For multivariate datasets (e.g., combined effects with other herbicides), employ factorial ANOVA or generalized additive models (GAMs). Always report confidence intervals and effect sizes, and share analysis scripts (e.g., R/Python) to enhance transparency .

Q. How should researchers document experimental protocols to ensure reproducibility in Chlorsulfuron-5-Hydroxy studies?

Methodological Answer: Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detail equipment specifications (e.g., HPLC column type, detection wavelength).

- Specify reagent sources and purity levels (e.g., Sigma-Aldridge, ≥99%).

- Include raw data in supplementary materials, formatted as machine-readable tables (e.g., CSV).

- Use electronic lab notebooks (e.g., LabArchives) for real-time updates and version control .

Cross-Disciplinary Considerations

Q. What interdisciplinary approaches are critical for assessing Chlorsulfuron-5-Hydroxy’s impact on soil microbiomes?

Methodological Answer: Combine microbial ecology with analytical chemistry:

- Perform 16S rRNA sequencing to profile bacterial/fungal community shifts.

- Correlate microbial diversity metrics (e.g., Shannon index) with herbicide residues quantified via GC-MS.

- Use network analysis (e.g., SPIEC-EASI) to identify keystone species affected by chronic exposure. Partner with agronomists to contextualize findings within crop rotation practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.